2-Methyl-1-benzothiophene-3-sulfonyl chloride
Description
2-Methyl-1-benzothiophene-3-sulfonyl chloride is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with a methyl group at the 2-position and a sulfonyl chloride functional group at the 3-position. This compound is primarily used in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules, particularly in pharmaceutical and agrochemical research. Its structural rigidity and electron-withdrawing sulfonyl chloride moiety make it valuable for designing bioactive molecules or functional materials.
Properties
IUPAC Name |
2-methyl-1-benzothiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S2/c1-6-9(14(10,11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFKAGXIKNRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90273-31-7 | |
| Record name | 2-methyl-1-benzothiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-benzothiophene-3-sulfonyl chloride can be synthesized through the reaction of 2-methylbenzo[b]thiophene with sulfuryl chloride in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is carried out at a temperature range of 0°C to 85°C over a period of approximately 2.8 hours. The product is then isolated through extraction with ethyl acetate and purified by flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method involving sulfuryl chloride and DMF can be scaled up for industrial purposes. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonates, and thiosulfonates.
Table 1: Representative nucleophilic substitution reactions
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Mechanism : The reaction proceeds via attack of the nucleophile on the electrophilic sulfur atom, displacing chloride and forming a covalent bond.
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Steric effects : The methyl group at position 2 slightly hinders reactivity with bulky nucleophiles.
Electrophilic Aromatic Substitution
The benzothiophene ring undergoes electrophilic substitution, with regioselectivity influenced by the electron-withdrawing sulfonyl chloride and electron-donating methyl group.
Key observations :
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Nitration : Occurs preferentially at position 5 (para to sulfonyl chloride) using HNO₃/H₂SO₄ at 0°C .
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Halogenation : Chlorination with Cl₂/FeCl₃ targets position 4 (ortho to methyl group) .
Table 2: Regioselectivity in electrophilic substitution
| Electrophile | Position Attacked | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| NO₂⁺ | 5 | 5-Nitro-2-methyl-1-benzothiophene-3-sulfonyl chloride | 68 | |
| Cl⁺ | 4 | 4,5-Dichloro-2-methyl-1-benzothiophene-3-sulfonyl chloride | 55 |
Stability and Competing Reactions
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Hydrolysis : Rapid hydrolysis in aqueous media forms the corresponding sulfonic acid (half-life <1 hr at pH 7) .
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Oxidation : The sulfur atom in benzothiophene can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., mCPBA) .
Mechanistic Insights from Computational Studies
DFT calculations reveal two competing pathways for reactions involving the sulfonyl chloride group :
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Direct nucleophilic attack at sulfur (lower activation energy).
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S-O bond formation with electrophiles, leading to intermediate sulfonium species (favored in polar solvents).
Scientific Research Applications
Chemical Properties and Reactivity
The compound has a molecular formula of C10H9ClO2S and a molecular weight of approximately 232.7 g/mol. The presence of the sulfonyl chloride functional group enhances its reactivity, allowing it to undergo sulfonylation reactions with nucleophiles such as amines and alcohols. This property is crucial for forming sulfonamides and sulfonates, which are important in drug development and other chemical syntheses .
Medicinal Chemistry
2-Methyl-1-benzothiophene-3-sulfonyl chloride has been studied for its potential as an enzyme inhibitor. Its ability to form covalent bonds with nucleophilic sites on proteins can lead to significant biological effects, including the modulation of enzymatic activity.
- Anti-Cancer Activity : Research indicates that derivatives of benzothiophenes exhibit cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inducing apoptosis in human leukemia cells (CCRF-CEM) through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial dysfunction .
- Antagonistic Effects : Studies have demonstrated that arylsulfone derivatives related to this compound exhibit antagonistic effects on specific receptors, with some showing nanomolar affinity. This suggests potential applications in developing drugs targeting neurotransmitter systems .
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in:
- Palladium-Coupling Reactions : The sulfonyl chloride group allows for functionalization through coupling reactions, such as Suzuki–Miyaura coupling, enabling the synthesis of complex arylated compounds .
- Formation of Sulfonamides : The reactivity of the sulfonyl chloride enables the formation of sulfonamides, which are key components in pharmaceuticals and agrochemicals.
Case Study 1: Cytotoxicity Assays
A study investigated the cytotoxic effects of benzothiophene derivatives on various human tumor cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin. The mechanism of action involved apoptosis induction through ROS pathways .
Case Study 2: Enzyme Inhibition Mechanisms
Research has focused on the enzyme inhibition capabilities of this compound and its derivatives. By forming covalent bonds with target enzymes, these compounds can effectively inhibit their activity, leading to potential therapeutic applications in treating diseases characterized by overactive enzymes .
Mechanism of Action
The mechanism of action of 2-methyl-1-benzothiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom adjacent to the sulfur atom more electrophilic .
Comparison with Similar Compounds
Structural and Electronic Features
This compound :
- Core Structure : Benzothiophene fused aromatic system with a methyl group (electron-donating) at C2 and sulfonyl chloride (electron-withdrawing) at C3.
- Reactivity : The sulfonyl chloride group undergoes nucleophilic substitution (e.g., with amines or alcohols), while the methyl group may influence steric hindrance and regioselectivity.
1-Benzothiophene-2-sulfonyl Chloride :
- 3-Methyl-1-benzothiophene-2-sulfonyl Chloride: Core Structure: Methyl group at C3 instead of C2, altering steric interactions near the sulfonyl chloride. Reactivity: Potentially lower stability due to proximity of methyl and sulfonyl groups, which may hinder substitution reactions.
Biological Activity
2-Methyl-1-benzothiophene-3-sulfonyl chloride is a compound belonging to the benzothiophene family, characterized by its sulfonyl chloride functional group. This structure imparts significant reactivity, making it a subject of interest in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor and its effects on cellular processes.
- Molecular Formula : C₉H₇ClO₂S
- Molecular Weight : Approximately 232.67 g/mol
- Functional Groups : Sulfonyl chloride, methyl group
The biological activity of this compound primarily involves covalent modification of proteins and enzymes through sulfonylation reactions. The sulfonyl chloride group reacts with nucleophilic sites on biomolecules, leading to the formation of sulfonamide bonds. This modification can result in:
- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites.
- Altered Gene Expression : It may influence transcription factors, thereby affecting gene expression related to metabolic pathways.
Cellular Effects
Research indicates that this compound can modulate various cellular functions:
- Signal Transduction : It influences cell signaling pathways by affecting kinases and phosphatases.
- Gene Expression : Changes in gene expression profiles have been noted, particularly those involved in metabolic processes .
Cytotoxicity Studies
A study involving various human tumor cell lines demonstrated that this compound exhibits cytotoxic effects. The growth inhibition was quantified using the GI50 metric (the concentration required to reduce cell growth by 50%) across different cancer types:
| Cell Line | GI50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| K-562 (Leukemia) | 15 |
| HT-29 (Colon Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
These results indicate a promising potential for therapeutic applications in oncology .
Case Study 1: Enzyme Inhibition
In vitro studies have shown that this compound selectively inhibits carbonic anhydrase (CA), an enzyme involved in various physiological processes, including acid-base balance and respiration regulation. The inhibition mechanism involves the formation of a covalent bond with the enzyme's active site, leading to decreased enzymatic activity .
Case Study 2: Anti-inflammatory Activity
Another study explored the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .
Dosage and Temporal Effects
The biological effects of this compound are dosage-dependent:
- Low Doses : Selective modification with minimal toxicity.
- High Doses : Increased risk of cytotoxicity and tissue damage observed in animal models.
Temporal studies indicate that the compound's effects can persist over time, with prolonged enzyme inhibition noted even after the compound's removal from the system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
